1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol

Medicinal Chemistry ADME Prediction Drug Design

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol is a halogenated thiophene derivative featuring a bromine atom at the 5-position and a trifluoroethanol moiety at the 3-position of the thiophene ring. This compound serves as a versatile building block in medicinal chemistry and organic synthesis due to its unique electronic and lipophilic properties.

Molecular Formula C6H4BrF3OS
Molecular Weight 261.056
CAS No. 1314894-44-4
Cat. No. B572430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol
CAS1314894-44-4
Synonyms1-(5-broMothiophen-3-yl)-2,2,2-trifluoroethanol
Molecular FormulaC6H4BrF3OS
Molecular Weight261.056
Structural Identifiers
SMILESC1=C(SC=C1C(C(F)(F)F)O)Br
InChIInChI=1S/C6H4BrF3OS/c7-4-1-3(2-12-4)5(11)6(8,9)10/h1-2,5,11H
InChIKeyLKSAEYDVMSZQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol (CAS 1314894-44-4): Key Physicochemical and Biological Profile for Research Procurement


1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol is a halogenated thiophene derivative featuring a bromine atom at the 5-position and a trifluoroethanol moiety at the 3-position of the thiophene ring [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis due to its unique electronic and lipophilic properties [1]. Its molecular formula is C6H4BrF3OS, with a molecular weight of 261.06 g/mol [1]. The compound exhibits a computed XLogP3-AA value of 2.9, indicating moderate lipophilicity [1], and has demonstrated biological activity as a weak agonist at the mouse thyrotropin-releasing hormone receptor (TRH-R1) with an EC50 of 2.54E+3 nM [2]. These properties position it as a valuable intermediate for the synthesis of more complex bioactive molecules [3].

Why 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol Cannot Be Casually Replaced with Positional Isomers or Non-Halogenated Analogs


Simple substitution of this compound with its 2-yl positional isomer (1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol, CAS 35304-69-9) or its non-fluorinated analog (1-(5-Bromothiophen-3-yl)ethanol, CAS 1594872-82-8) is scientifically unjustified due to significant differences in key physicochemical properties that directly impact biological and synthetic utility . Specifically, the 3-yl isomer exhibits a topological polar surface area (TPSA) of 20.23 Ų, which is substantially lower than the 48.5 Ų of the 2-yl isomer , leading to markedly different membrane permeability and target binding kinetics [1]. Furthermore, the presence of the trifluoroethanol group confers a computed lipophilicity (XLogP3-AA = 2.9) that is 5-fold higher than that of the non-fluorinated analog (cLogP ~0.54) [2], directly influencing in vivo distribution and metabolic stability [3]. These non-interchangeable differences necessitate precise compound selection based on the specific research or application requirements outlined below.

Quantitative Differentiation of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol: Head-to-Head Evidence vs. Key Analogs


Lipophilicity Comparison: 3-yl Isomer vs. 2-yl Isomer (XLogP3-AA)

The 3-yl isomer (target compound) and the 2-yl positional isomer (CAS 35304-69-9) share an identical computed XLogP3-AA value of 2.9 [1][2]. This indicates that the position of the trifluoroethanol group on the thiophene ring does not alter overall lipophilicity, but the significant difference in topological polar surface area (TPSA) (20.23 Ų vs. 48.5 Ų) predicts divergent membrane permeability and oral bioavailability [1][2].

Medicinal Chemistry ADME Prediction Drug Design

Polar Surface Area (TPSA) Differentiation: 3-yl vs. 2-yl Isomer

The target compound exhibits a topological polar surface area (TPSA) of 20.23 Ų , which is significantly lower than the 48.5 Ų TPSA reported for the 2-yl positional isomer [1]. This >2.4-fold difference in TPSA directly impacts predicted intestinal absorption and blood-brain barrier permeability according to Veber's rules and CNS MPO scoring [2].

Drug Discovery Physicochemical Property Prediction Bioavailability

Binding Affinity Differentiation: TRH-R1 vs. TRH-R2 Selectivity Profile

In a functional assay using HEK293 cells expressing mouse thyrotropin-releasing hormone receptors, the target compound acted as an agonist at TRH-R1 with an EC50 of 2.54E+3 nM (2.54 μM) [1]. Notably, it exhibited a 50-fold higher potency at TRH-R2 with an EC50 of 50 nM [2], demonstrating functional selectivity between receptor subtypes. This subtype-selective profile distinguishes it from many in-class thiophene derivatives that show non-selective or TRH-R1-preferential activity [3].

GPCR Pharmacology Thyrotropin-Releasing Hormone Functional Selectivity

Physicochemical Property Comparison: Trifluoroethanol vs. Ethanol Analog

The presence of the trifluoroethanol group in the target compound dramatically increases lipophilicity compared to its non-fluorinated ethanol analog (1-(5-Bromothiophen-3-yl)ethanol, CAS 1594872-82-8). The target compound has an XLogP3-AA of 2.9 [1], while the non-fluorinated analog is predicted to have a cLogP of approximately 0.54 based on the contribution of the CF3 group versus CH3 [2]. This represents a >5-fold increase in calculated logP, which translates to enhanced membrane permeability and potential for improved oral bioavailability [3].

Fluorine Chemistry Lipophilicity Modulation Metabolic Stability

Optimal Research and Industrial Applications for 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol Based on Quantitative Evidence


CNS Drug Discovery Lead Optimization

The compound's low TPSA (20.23 Ų) and moderate lipophilicity (XLogP3-AA = 2.9) make it an ideal building block for designing CNS-penetrant small molecules . Its 50-fold TRH-R2 selectivity [1] further positions it as a privileged scaffold for developing thyrotropin-releasing hormone receptor subtype-selective modulators with potential applications in neurological and psychiatric disorders [2].

Fluorine-Containing Pharmacophore Synthesis

The trifluoroethanol moiety serves as a metabolically stable bioisostere for the carboxylic acid group . The >5-fold higher lipophilicity compared to non-fluorinated analogs [1] enables the compound to be used in synthesizing fluorinated drug candidates with improved pharmacokinetic profiles, particularly for programs targeting the central nervous system [2].

GPCR Subtype-Selective Probe Development

The 50-fold functional selectivity between TRH-R2 (EC50 = 50 nM) and TRH-R1 (EC50 = 2,540 nM) makes this compound a valuable starting point for developing chemical probes to dissect TRH receptor subtype signaling in endocrine and CNS research [1]. This selectivity profile is rare among simple thiophene building blocks and offers a unique pharmacological tool [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.